1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
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Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Isoxazolines and Isoxazoles
Researchers have explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. This process involves intramolecular cyclization and yields compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis (Rahmouni et al., 2014).
Antimicrobial Activity
The microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones has been reported, leading to compounds that have been screened for their antibacterial activity. This underscores the potential of such derivatives in developing new antibacterial agents (Merugu et al., 2010).
Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds offer a new avenue for the development of insecticides and antibacterial agents, highlighting the diverse applications of pyrimidine derivatives in the field of agrochemicals (Deohate et al., 2020).
Antimicrobial and Anticancer Activities
Several studies have synthesized and characterized novel pyrimidine derivatives with antimicrobial and anticancer activities. These compounds' efficacy against bacterial strains and cancer cell lines underlines their potential as therapeutic agents (Prakash et al., 2013).
Chemical Structure and Hydrogen-Bonded Assembly
Research on 4,6-disubstituted 2-amino-5-formylpyrimidines has provided insights into different ring conformations, polarized electronic structures, and hydrogen-bonded assembly. These findings are crucial for understanding the chemical behavior of pyrimidine derivatives and their interactions in crystalline states (Acosta et al., 2013).
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-13-16(2)22-20(21-15)25-18-9-6-12-23(14-18)19(24)11-10-17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLLPWOQENRBGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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